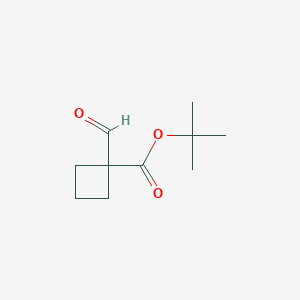

![molecular formula C11H21NO3 B2736626 叔丁基-N-[1-(2-羟乙基)环丁基]氨基甲酸酯 CAS No. 1028266-97-8](/img/structure/B2736626.png)

叔丁基-N-[1-(2-羟乙基)环丁基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate” is a chemical compound that is used as an amine-protected, difunctional reagent in the synthesis of phosphatidyl ethanolamines and ornithine . It is a light yellow clear liquid .

Synthesis Analysis

The synthesis of “Tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate” involves the use of Di-tert-butyl dicarbonate and Monoethanolamine . Another method involves the polymerization of tert-butyl aziridine-1-carboxylate (BocAz). BocAz has an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen. The BOC group activates the aziridine for anionic-ring-opening polymerizations (AROP) and allows the synthesis of low-molecular-weight poly (BocAz) chains .

Molecular Structure Analysis

The molecular structure of “Tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate” can be represented by the InChI code: 1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(7-8-13)5-4-6-11/h13H,4-8H2,1-3H3,(H,12,14) . The molecular weight of the compound is 215.29 .

Chemical Reactions Analysis

“Tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate” is known to undergo anionic-ring-opening polymerizations (AROP) to form polysulfonyllaziridines . The deprotection of poly (BocAz) using trifluoroacetic acid (TFA) cleanly produces linear polyethyleneimine .

Physical And Chemical Properties Analysis

“Tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate” is a light yellow clear liquid . It has a molecular weight of 215.29 . The compound is stored at a temperature of 4 degrees Celsius .

科学研究应用

碳环类似物的合成

叔丁基 N-[1-(2-羟乙基)环丁基]氨基甲酸酯是 2'-脱氧核苷酸碳环类似物合成的关键中间体。它的重要性在于能够对这些类似物进行对映选择性合成,这对各种科学和医学研究应用非常重要。该化合物的晶体结构证实了它在实现类似于 β-2-脱氧核糖胺的所需取代方式中的作用,强调了它在核苷酸类似物合成中的作用 (Ober 等,2004)。

有机合成中的构建块

叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯,可以从叔丁基 N-羟基氨基甲酸酯衍生,在有机合成中用作 N-(Boc)-保护的亚硝酮。这些化合物易于制备,并且可以与有机金属反应生成 N-(Boc)羟胺,展示了它们作为合成化学构建块的多功能性。易于从醛中制备以及随后的化学转化突出了它们在复杂有机分子合成中的重要性 (Guinchard 等,2005)。

螺环丙烷化类似物的合成

某些杀虫剂的螺环丙烷化类似物的合成展示了叔丁基 N-[1-(羟甲基)环丙基]氨基甲酸酯的另一个应用。该化合物用作噻虫嗪和吡虫啉类似物生成的先驱物,展示了该化合物在新型杀虫剂的开发中的作用。方法学方法,包括关键的共环化步骤,强调了该化合物在合成结构复杂且生物学上重要的分子中的作用 (Brackmann 等,2005)。

安全和危害

未来方向

The compound and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Therefore, the future directions of “Tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate” could involve further exploration of its potential uses in the synthesis of these compounds and their applications.

属性

IUPAC Name |

tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(7-8-13)5-4-6-11/h13H,4-8H2,1-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCZTBMOUJLXQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

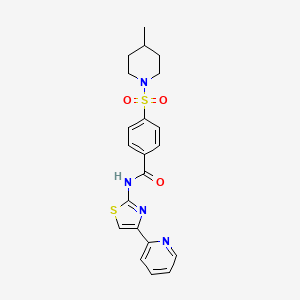

triazin-4-one](/img/structure/B2736543.png)

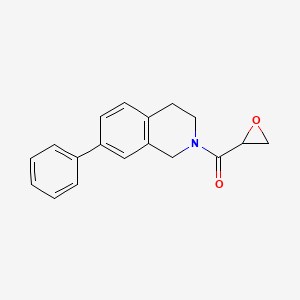

![2-(1,3-benzodioxol-5-yl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2736546.png)

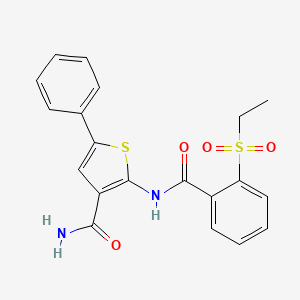

![5-(4-Phenoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2736558.png)

![N-(2-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2736561.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2736563.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2736566.png)